REACTION_CXSMILES
|
[CH2:1]([NH:3][S:4]([C:7]1[CH:12]=[CH:11][C:10]([S:13]CC2C=CC(OC)=CC=2)=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:2].C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[CH2:1]([NH:3][S:4]([C:7]1[CH:12]=[CH:11][C:10]([SH:13])=[CH:9][CH:8]=1)(=[O:5])=[O:6])[CH3:2]
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Name
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N-ethyl-4-(4-methoxy-benzylsulfanyl)-benzenesulfonamide
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Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
|
C(C)NS(=O)(=O)C1=CC=C(C=C1)SCC1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo ×2
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Type
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EXTRACTION
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Details
|
extracted with 2M sodium hydroxide 3×30 ml
|
Type
|
WASH
|
Details
|
the combined aqueous solution washed with ethyl acetate (×1)
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Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane X3
|
Type
|
WASH
|
Details
|
the organic solution washed with water, dried MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NS(=O)(=O)C1=CC=C(C=C1)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |